molecular formula C20H27N3O3S3 B2474159 N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide CAS No. 1276239-13-4

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide

Cat. No.: B2474159
CAS No.: 1276239-13-4
M. Wt: 453.63
InChI Key: WZPTXXRBOIQDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide is a useful research compound. Its molecular formula is C20H27N3O3S3 and its molecular weight is 453.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound allows it to interact with various enzymes and proteins. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, the compound’s sulfonamide group can interact with proteins by forming hydrogen bonds, thereby influencing protein function and stability .

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, it can induce apoptosis, a process of programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . It also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity . This binding can lead to the inhibition of kinase activity, affecting downstream signaling pathways. Additionally, the compound can interact with DNA, leading to changes in gene expression . The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures and affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes . These changes can affect the compound’s efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the compound, making it more water-soluble and easier to excrete . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, it can interact with cofactors, such as NADH and FADH2, influencing their availability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression . In the mitochondria, it can influence cellular metabolism and apoptosis by interacting with mitochondrial proteins .

Properties

IUPAC Name

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylsulfanyl-2-(2-phenylethenylsulfonylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S3/c1-14-19(28-16(3)21-14)15(2)22-20(24)18(10-12-27-4)23-29(25,26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15,18,23H,10,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPTXXRBOIQDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.